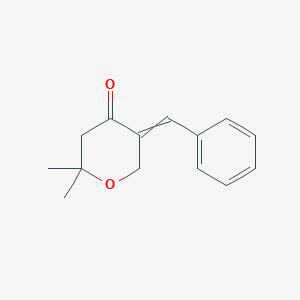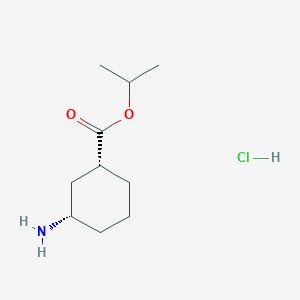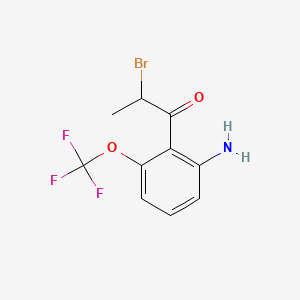
1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the introduction of the trifluoromethoxy group and bromine atom into the phenyl ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: Structurally related and studied for its neuroprotective properties.
2-Amino-6-(trifluoromethoxy)benzothiazole: Another similar compound with potential therapeutic applications.
Uniqueness
1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the presence of both the trifluoromethoxy group and bromine atom, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9BrF3NO2 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
1-[2-amino-6-(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-5H,15H2,1H3 |
Clave InChI |
LYKJVQHXASMSAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC=C1OC(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


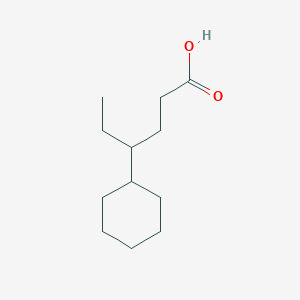

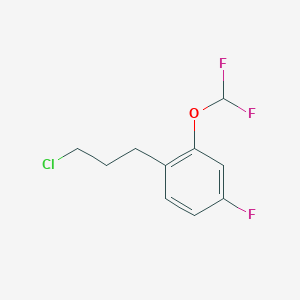
![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
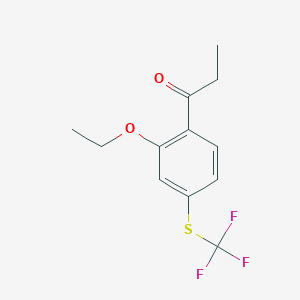
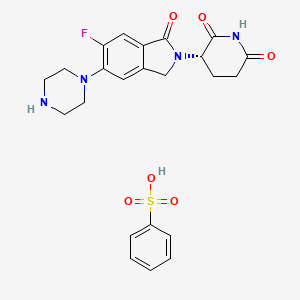
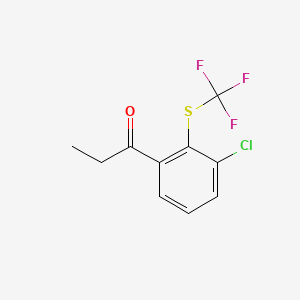
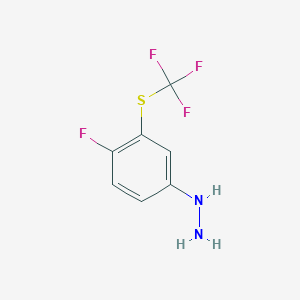

![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)

